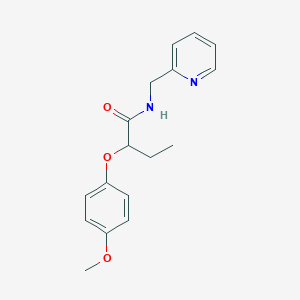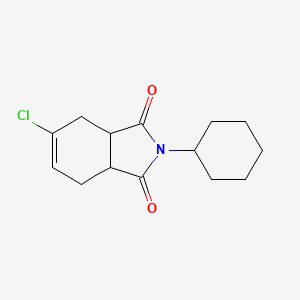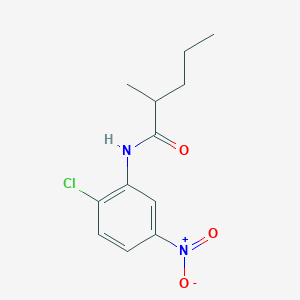![molecular formula C10H13BrO4 B5033917 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol is a chemical compound with the molecular formula C12H16Br2O4. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and has not shown any significant adverse effects on biochemical and physiological systems. However, further research is required to fully understand its effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol in lab experiments is its potential antitumor activity. It can also be used as a starting material for the synthesis of various organic compounds. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol. These include:
- Investigating its potential as a therapeutic agent for the treatment of cancer and other diseases.
- Developing new synthesis methods to improve its yield and purity.
- Studying its mechanism of action to better understand its effects on cancer cells.
- Exploring its potential applications in material science and organic synthesis.
- Conducting further research on its toxicity and safety for human health.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique properties and potential antitumor activity make it a promising candidate for further study. However, more research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesis Methods
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol can be synthesized through a reaction between 4-bromo-1,2-phenylenediamine and diethylene glycol. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is obtained through a series of purification steps including recrystallization and chromatography.
Scientific Research Applications
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol has been used in various scientific research applications such as drug discovery, material science, and organic synthesis. It has been found to exhibit potential antitumor activity and has been used as a starting material for the synthesis of various organic compounds.
Properties
IUPAC Name |
2-[4-bromo-2-(2-hydroxyethoxy)phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO4/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7,12-13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQFEIBAULUWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5033838.png)
![5-(3,4-dichlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5033851.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5033865.png)

![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)
![N-(2-methoxyethyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5033894.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)
![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)


![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5033941.png)
